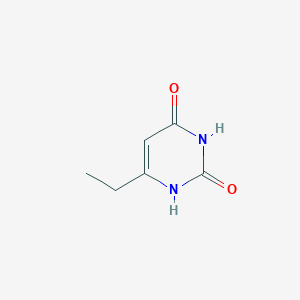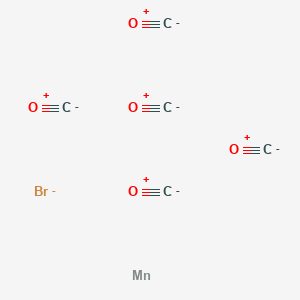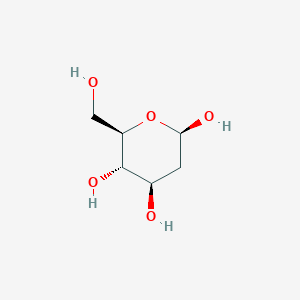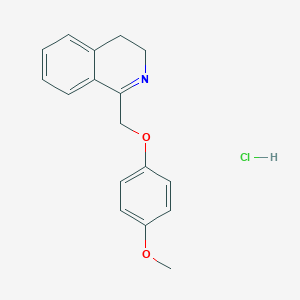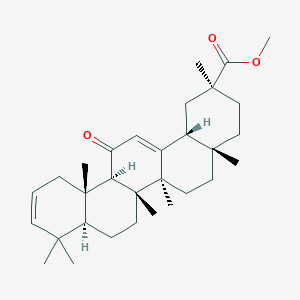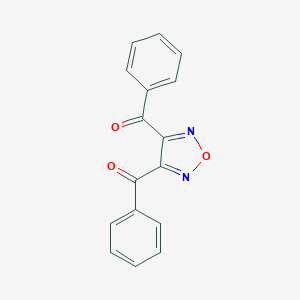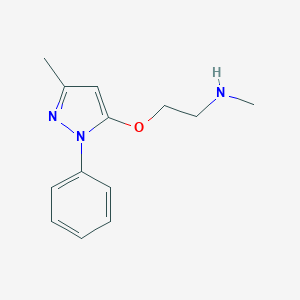
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Mecanismo De Acción
The exact mechanism of action of pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- may also act by modulating the activity of ion channels and neurotransmitter receptors.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit antioxidant and anti-tumor properties, further expanding its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- offers several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-. One area of interest is the compound's potential as a therapeutic agent for the treatment of various diseases, including inflammation, pain, and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of new synthesis methods and modifications to the compound's structure may lead to the discovery of new and more effective therapeutic agents.
Métodos De Síntesis
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with methylamine in the presence of ethanol. The resulting product is then treated with ethylene oxide to yield the final compound. Other methods involve the use of different reagents and solvents, depending on the desired outcome.
Aplicaciones Científicas De Investigación
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been studied extensively for its potential use in various scientific applications. One area of research involves the compound's potential as a therapeutic agent. Studies have shown that pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
15083-49-5 |
|---|---|
Nombre del producto |
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- |
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-methyl-2-(5-methyl-2-phenylpyrazol-3-yl)oxyethanamine |
InChI |
InChI=1S/C13H17N3O/c1-11-10-13(17-9-8-14-2)16(15-11)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Clave InChI |
DWPMXLDTYDNXTE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
Otros números CAS |
15083-49-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



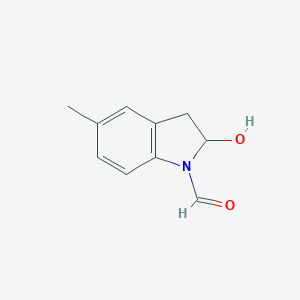
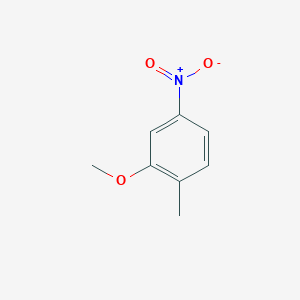
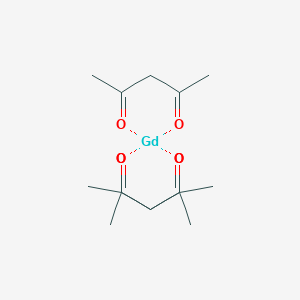
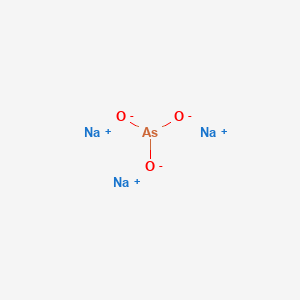
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
